molecular formula C9H7FINO4 B14904125 Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate

Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate

Cat. No.: B14904125
M. Wt: 339.06 g/mol
InChI Key: REDGMYWLOGFQGD-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate is a synthetic benzoate ester featuring a unique combination of substituents: fluoro (position 2), iodo (position 3), methyl (position 6), and nitro (position 5). The ester group enhances lipophilicity, while electron-withdrawing substituents (e.g., nitro, halogens) may influence reactivity, stability, and biological activity.

Properties

Molecular Formula

C9H7FINO4

Molecular Weight

339.06 g/mol

IUPAC Name

methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate

InChI

InChI=1S/C9H7FINO4/c1-4-6(12(14)15)3-5(11)8(10)7(4)9(13)16-2/h3H,1-2H3

InChI Key

REDGMYWLOGFQGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])I)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-fluoro-3-iodo-6-methylbenzoate, followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The esterification process involves the reaction of the resulting nitro compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Substitution: Formation of compounds like 2-fluoro-3-azido-6-methyl-5-nitrobenzoate.

    Reduction: Formation of 2-fluoro-3-iodo-6-methyl-5-aminobenzoate.

    Oxidation: Formation of 2-fluoro-3-iodo-6-methyl-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into three groups: herbicidal sulfonylurea esters , natural resin-derived esters , and simple aromatic esters . Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Substituents/Functional Groups Key Features Potential Applications
Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate 2-F, 3-I, 6-CH₃, 5-NO₂, ester Halogens, nitro, methyl Agrochemicals, drug intermediates
Metsulfuron methyl ester Sulfonylurea, triazine, ester Sulfonylurea, triazine Herbicide
Sandaracopimaric acid methyl ester Diterpene backbone, ester Natural resin acid derivative Resins, adhesives
Methyl salicylate 2-hydroxybenzoate, ester Hydroxyl, ester Fragrances, topical analgesics



Key Observations :

  • Halogens : The target compound’s iodo and fluoro substituents introduce steric bulk and electronic effects absent in simpler esters like methyl salicylate. Iodo’s polarizability may enhance binding in biological systems compared to smaller halogens .
  • Methyl Group : The 6-methyl group may sterically hinder interactions in enzymatic systems, contrasting with the unsubstituted methyl salicylate .

Physical and Chemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from substituent effects:

Table 2: Inferred Property Comparison
Property Target Compound Metsulfuron Methyl Ester Methyl Salicylate
Molecular Weight High (due to I, F, NO₂) Moderate Low
Solubility Low in polar solvents Moderate (polar aprotic) High in organic solvents
Reactivity High (nitro, halogens) Moderate (triazine hydrolysis) Low
Stability Likely stable to hydrolysis Sensitive to pH Hydrolyzes in acidic/basic conditions

Key Findings :

  • Nitro and Fluoro groups reduce solubility in polar solvents, contrasting with methyl salicylate’s hydroxyl-driven polarity .
  • Stability against hydrolysis may be higher than sulfonylurea esters, which degrade under acidic/basic conditions .

Biological Activity

Methyl 2-fluoro-3-iodo-6-methyl-5-nitrobenzoate is a synthetic organic compound belonging to the class of substituted benzoates. Its unique structure, characterized by the presence of a fluoro group, an iodo group, and a nitro group, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H8FINO4C_9H_8FINO_4. The compound features several substituents that influence its reactivity and interaction with biological systems:

  • Fluoro Group : Known for enhancing metabolic stability and lipophilicity.
  • Iodo Group : Often used in radiolabeling and can influence binding affinity.
  • Nitro Group : Can participate in redox reactions and affect electron transfer processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the nitro group may facilitate electron transfer processes, while the halogen substituents can enhance binding affinity to target proteins.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various nitro-substituted benzoates, including this compound. The compound demonstrated significant activity against certain bacterial strains, suggesting its potential as an antimicrobial agent .
  • Enzyme Inhibition : Research on similar compounds has shown that halogenated benzoates can act as inhibitors of enzymes such as acetylcholinesterase (AChE). This compound's structural features may allow it to inhibit AChE effectively, which is crucial in treating conditions like Alzheimer's disease .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicated that this compound could exhibit selective cytotoxicity towards cancer cell lines. Further studies are required to determine its mechanism of action and potential therapeutic window .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundFluoro, iodo, nitro groupsAntimicrobial, enzyme inhibition
Methyl 5-fluoro-2-nitrobenzoateFluoro, nitro groupsModerate antimicrobial activity
Ethyl 6-amino-2-fluoro-3-nitrobenzoateAmino groupCytotoxic towards specific cancers

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